![molecular formula C56H48N2 B051436 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl CAS No. 119586-44-6](/img/structure/B51436.png)
4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl
描述
Synthesis Analysis
The synthesis of similar bis-DCM type dyes, including derivatives with structures closely related to 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl, involves the reaction of dialkylamino benzaldehyde with dimethyl-4H-pyran-4-one in the presence of MeONa as the base. This method provides a convenient route for producing compounds with bis-DCM-type skeletons, which are valuable for applications in OLEDs due to their optical properties (Teimuri‐Mofrad et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl has been explored through various spectroscopic methods, including NMR and FT-IR spectroscopy. These studies support the predicted structure of the compounds and provide insight into their π-π* transitions, which are crucial for understanding their optical properties (Teimuri‐Mofrad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl are influenced by the electron-richness of the terminal groups and the nature of the bridging biphenyl core. These factors affect the delocalization of charges and the overall electronic properties of the molecule, which are critical for their performance in electronic applications (Barlow et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, thermal stability, and mechanical properties, have been studied extensively. These properties are vital for the application of these materials in devices, as they impact the processing and durability of the materials under operational conditions (Guan et al., 2015).
Chemical Properties Analysis
The chemical properties, such as the electrochemical behavior and the ability to form cationic and dicationic species, have been explored to understand the potential of these materials in electronic and optoelectronic applications. The formation of radical cations and the impact of structural modifications on their electronic and optical properties have been a subject of interest, highlighting the versatility of these compounds in various applications (Zheng et al., 2006).
科学研究应用
3. Hole-Transporting Material
- Application Summary : BDAVBi is used as a hole-transporting material in organic electronic devices . Hole-transporting materials are crucial components in organic electronic devices as they facilitate the movement of positive charges.
- Results : The use of BDAVBi as a hole-transporting material can enhance the performance of organic electronic devices .
4. Dopant for Fluorescent Host Material
- Application Summary : BDAVBi is used as a dopant for a fluorescent host material, 6-anthracene-9-yl-2,3-di-p-tolyl benzo[b]thiophene (ATB), in the fabrication of organic light-emitting diodes (OLEDs) .
- Results : The use of BDAVBi as a dopant for ATB can enhance the performance of OLEDs, particularly in terms of their light-emitting efficiency .
5. Sky-Blue Fluorescent Emitter
- Application Summary : BDAVBi is widely used as a sky-blue fluorescent emitter in OLED devices . It is also used as a blue dopant for white thermally activated delayed fluorescence (TADF)-OLED devices .
- Methods of Application : In the fabrication of OLEDs, BDAVBi is incorporated into the device structure where it serves to emit sky-blue light. In TADF-OLED devices, BDAVBi is used as a dopant to achieve blue emission .
- Results : The use of BDAVBi as a sky-blue fluorescent emitter and a blue dopant can enhance the performance of OLEDs and TADF-OLEDs, particularly in terms of their light-emitting efficiency .
6. Synthesis of Biphenyl Derivatives
- Application Summary : BDAVBi is used in the synthesis of biphenyl derivatives . These derivatives have a wide range of applications, including the production of drugs, agricultural products, and building blocks for basic liquid crystals .
- Methods of Application : BDAVBi is used as a starting material in various chemical reactions to synthesize biphenyl derivatives . The specific methods of synthesis depend on the desired derivative.
- Results : The synthesis of biphenyl derivatives using BDAVBi has led to the production of a wide range of compounds with various applications, from medicine to agriculture .
安全和危害
未来方向
属性
IUPAC Name |
4-methyl-N-[4-[(E)-2-[4-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3/b15-13+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQXTXTYKAEHQV-WXUKJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347461 | |
| Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl | |
CAS RN |
119586-44-6 | |
| Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



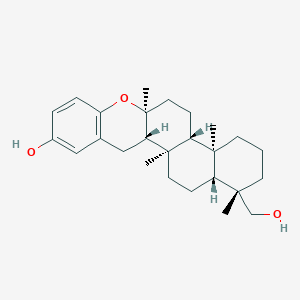
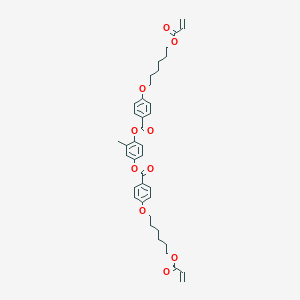
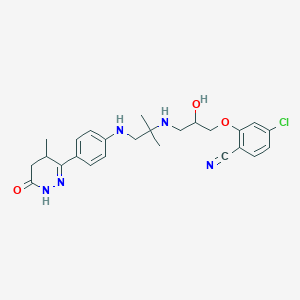
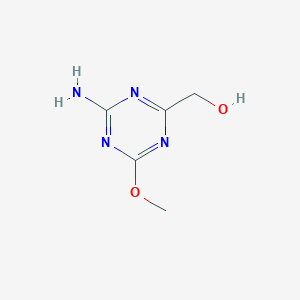
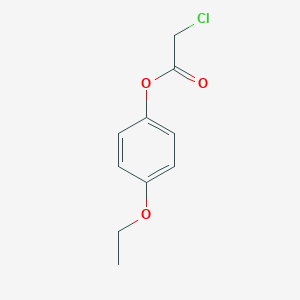
acetic acid](/img/structure/B51367.png)
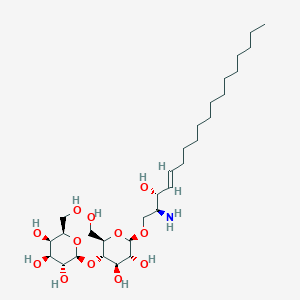
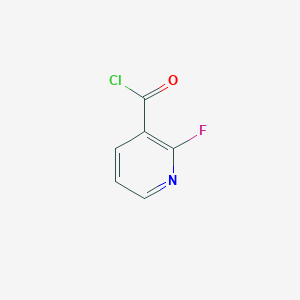
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
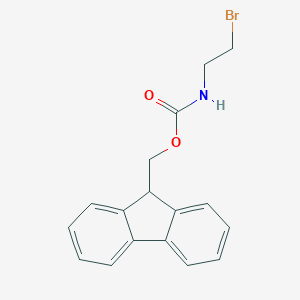

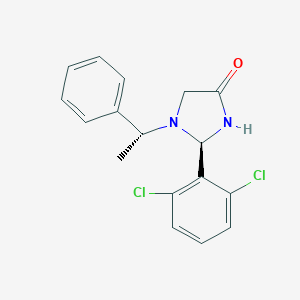
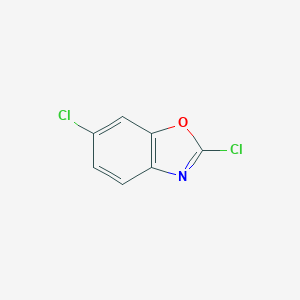
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)